2-(1-pyrrolidinyl)-1H-benzimidazole
Overview
Description
2-(Pyrrolidin-1-yl)-1H-benzo[d]imidazole is a heterocyclic compound that features a pyrrolidine ring fused to a benzimidazole core
Scientific Research Applications
2-(Pyrrolidin-1-yl)-1H-benzo[d]imidazole has a wide range of applications in scientific research:
Mechanism of Action
Target of Action
The primary targets of 2-(Pyrrolidin-1-yl)-1H-benzo[d]imidazole are Tropomyosin receptor kinases (TrkA/B/C) . These receptors are known to drive tumorigenesis and metastatic potential in a wide range of neurogenic and non-neurogenic human cancers .
Mode of Action
The compound interacts with its targets, the TrkA/B/C receptors, and inhibits their activity. This inhibition can lead to a decrease in tumorigenesis and metastatic potential
Biochemical Pathways
The biochemical pathways affected by 2-(Pyrrolidin-1-yl)-1H-benzo[d]imidazole are those involving TrkA/B/C receptors. These receptors play a crucial role in various cellular processes, including cell proliferation and survival . By inhibiting these receptors, the compound can potentially disrupt these processes, leading to a decrease in tumorigenesis and metastasis .
Result of Action
The molecular and cellular effects of 2-(Pyrrolidin-1-yl)-1H-benzo[d]imidazole’s action primarily involve the inhibition of TrkA/B/C receptors. This inhibition can lead to a decrease in cell proliferation and survival, potentially reducing tumorigenesis and metastasis .
Safety and Hazards
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Pyrrolidin-1-yl)-1H-benzo[d]imidazole typically involves the annulation of the imidazole ring to the pyrrole ring. One common method involves the dehydrogenation of 1-phenyl-2-(2-phenylpyrrolidin-1-yl)-ethylamine using a Hg(II)–EDTA system, which forms 2,5-diphenyl-2,5,6,7-tetrahydro-3H-pyrrolo[1,2-a]imidazole . Another approach involves the reaction of ethyl 3-(pyrrolidin-1-yl)acrylate with 4-nitrobenzenediazonium tetrafluoroborate in MeCN at room temperature, followed by cyclization of the intermediate hydrazone in the presence of a base .
Industrial Production Methods
Industrial production methods for 2-(Pyrrolidin-1-yl)-1H-benzo[d]imidazole are not extensively documented in the literature. the methods mentioned above can be scaled up for industrial applications, with appropriate modifications to optimize yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(Pyrrolidin-1-yl)-1H-benzo[d]imidazole undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding N-oxides, while reduction can produce various reduced forms of the compound.
Comparison with Similar Compounds
2-(Pyrrolidin-1-yl)-1H-benzo[d]imidazole can be compared with other similar compounds, such as:
Dihydropyrrolo[1,2-a]imidazoles: These compounds have a similar core structure but differ in the degree of saturation and specific substituents.
Tetrahydropyrrolo[1,2-a]imidazoles: These are partially hydrogenated analogs with different biological activities.
Perhydropyrrolo[1,2-a]imidazoles: Fully hydrogenated analogs that exhibit distinct chemical and biological properties.
The uniqueness of 2-(Pyrrolidin-1-yl)-1H-benzo[d]imidazole lies in its specific structural configuration, which imparts unique chemical reactivity and biological activity.
Properties
IUPAC Name |
2-pyrrolidin-1-yl-1H-benzimidazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3/c1-2-6-10-9(5-1)12-11(13-10)14-7-3-4-8-14/h1-2,5-6H,3-4,7-8H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXWCRIKVVODMRG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC3=CC=CC=C3N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00426286 | |
Record name | 2-(Pyrrolidin-1-yl)-1H-benzo[d]imidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00426286 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
120161-06-0 | |
Record name | 2-(Pyrrolidin-1-yl)-1H-benzo[d]imidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00426286 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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